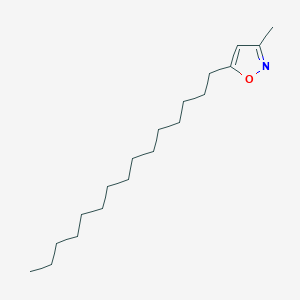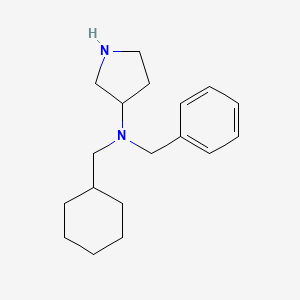
N-Benzyl-N-(cyclohexylmethyl)pyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-N-(cyclohexylmethyl)pyrrolidin-3-amine is an organic compound with the molecular formula C14H22N. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing N-Benzyl-N-(cyclohexylmethyl)pyrrolidin-3-amine involves the reaction of benzylamine with cyclohexylmethyl chloride under basic conditions. The reaction typically takes place in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-N-(cyclohexylmethyl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Halogenated compounds (e.g., alkyl halides), bases (e.g., sodium hydroxide, potassium carbonate)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Various substituted derivatives
Aplicaciones Científicas De Investigación
N-Benzyl-N-(cyclohexylmethyl)pyrrolidin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of N-Benzyl-N-(cyclohexylmethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes, leading to the accumulation of specific metabolites and subsequent biological responses.
Comparación Con Compuestos Similares
Similar Compounds
N-Benzylpyrrolidine: A simpler derivative of pyrrolidine with similar chemical properties.
N-Cyclohexylmethylpyrrolidine: Another derivative with a cyclohexylmethyl group attached to the nitrogen atom.
N-Benzyl-N-methylpyrrolidine: A compound with a methyl group instead of a cyclohexylmethyl group.
Uniqueness
N-Benzyl-N-(cyclohexylmethyl)pyrrolidin-3-amine is unique due to the presence of both benzyl and cyclohexylmethyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for a broader range of applications and interactions with molecular targets compared to its simpler analogs.
Propiedades
Número CAS |
820984-33-6 |
|---|---|
Fórmula molecular |
C18H28N2 |
Peso molecular |
272.4 g/mol |
Nombre IUPAC |
N-benzyl-N-(cyclohexylmethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C18H28N2/c1-3-7-16(8-4-1)14-20(18-11-12-19-13-18)15-17-9-5-2-6-10-17/h1,3-4,7-8,17-19H,2,5-6,9-15H2 |
Clave InChI |
NQUOZJJQRDFMIM-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CN(CC2=CC=CC=C2)C3CCNC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



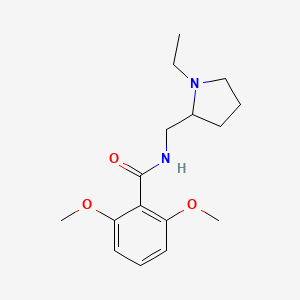

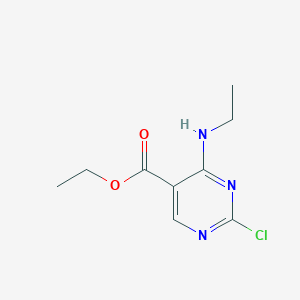
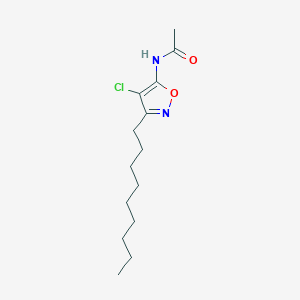

![3-Methyl-2,6-diphenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B12901371.png)
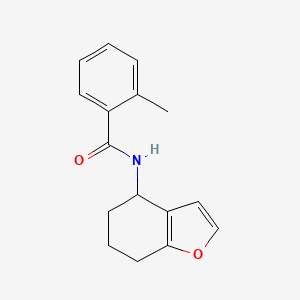
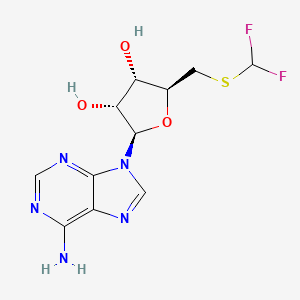
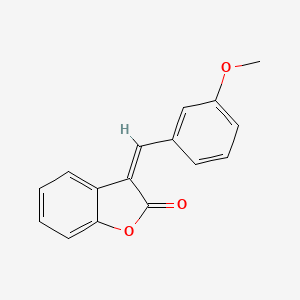
![5-{[(Naphthalen-2-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12901397.png)
![Isoxazole, 5-[bis(methylthio)methyl]-3-methyl-](/img/structure/B12901405.png)

